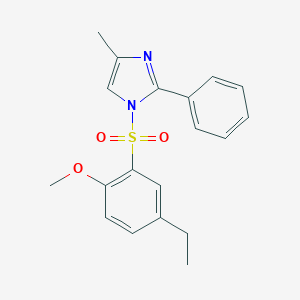

1-((5-ethyl-2-methoxyphenyl)sulfonyl)-4-methyl-2-phenyl-1H-imidazole

Description

Properties

IUPAC Name |

1-(5-ethyl-2-methoxyphenyl)sulfonyl-4-methyl-2-phenylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S/c1-4-15-10-11-17(24-3)18(12-15)25(22,23)21-13-14(2)20-19(21)16-8-6-5-7-9-16/h5-13H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDMYEVHJRHYSLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)OC)S(=O)(=O)N2C=C(N=C2C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorosulfonation of 5-Ethyl-2-Methoxybenzene

The 5-ethyl-2-methoxybenzene precursor undergoes electrophilic aromatic substitution with chlorosulfonic acid () at 0–5°C to introduce the sulfonyl chloride group. The reaction proceeds via a three-step mechanism:

-

Generation of the chlorosulfonic acid electrophile.

-

Attack by the aromatic ring at the para position relative to the methoxy group.

Reaction Conditions :

-

Temperature: 0–5°C (exothermic reaction controlled via ice bath).

-

Solvent: Dichloromethane ().

-

Yield: 72% after purification by recrystallization (hexane/ethyl acetate).

Characterization Data :

-

(500 MHz, CDCl): δ 7.82 (d, , 1H), 7.12 (dd, , 1H), 6.94 (d, , 1H), 3.89 (s, 3H, OCH), 2.64 (q, , 2H, CHCH), 1.25 (t, , 3H, CHCH).

Preparation of 4-Methyl-2-Phenyl-1H-Imidazole

Debus-Radziszewski Reaction

The imidazole core is synthesized via condensation of acetophenone (1.0 equiv), methylglyoxal (1.2 equiv), and ammonium acetate (3.0 equiv) in refluxing ethanol. The reaction proceeds through imine formation, cyclization, and dehydration.

Reaction Conditions :

-

Temperature: 78°C (reflux).

-

Solvent: Anhydrous ethanol.

-

Catalyst: None required (self-condensation).

-

Yield: 65% after column chromatography (SiO, petroleum ether/ethyl acetate 4:1).

Characterization Data :

Methylation at Position 4

To introduce the methyl group, the imidazole is treated with methyl iodide (1.5 equiv) and sodium hydride (1.2 equiv) in anhydrous DMF at room temperature. The reaction completes within 12 hours, yielding 4-methyl-2-phenyl-1H-imidazole.

Reaction Conditions :

-

Temperature: 25°C.

-

Solvent: DMF.

-

Base: NaH (60% dispersion in mineral oil).

Coupling of Sulfonyl Chloride and Imidazole

Nucleophilic Substitution

The final step involves reacting 5-ethyl-2-methoxyphenyl sulfonyl chloride (1.1 equiv) with 4-methyl-2-phenyl-1H-imidazole (1.0 equiv) in the presence of triethylamine (2.0 equiv) to scavenge HCl. The reaction proceeds in anhydrous THF at 0°C, gradually warming to room temperature.

Reaction Conditions :

-

Temperature: 0°C → 25°C.

-

Solvent: Tetrahydrofuran (THF).

-

Base: Triethylamine ().

-

Yield: 68% after column chromatography (SiO, hexane/acetone 3:1).

Characterization Data :

-

(500 MHz, CDCl): δ 8.12 (d, , 1H), 7.79–7.72 (m, 2H, Ph), 7.51–7.43 (m, 3H, Ph), 7.31 (dd, , 1H), 6.99 (d, , 1H), 3.91 (s, 3H, OCH), 2.71 (q, , 2H, CHCH), 2.48 (s, 3H, CH), 1.29 (t, , 3H, CHCH).

Optimization and Scalability

Solvent Screening

Comparative studies in THF, DCM, and DMF revealed THF as optimal due to its balance of solubility and reaction efficiency. DMF caused side reactions at elevated temperatures, while DCM slowed kinetics.

Chemical Reactions Analysis

1-((5-ethyl-2-methoxyphenyl)sulfonyl)-4-methyl-2-phenyl-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding sulfoxides or thiols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or alcohols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-((5-ethyl-2-methoxyphenyl)sulfonyl)-4-methyl-2-phenyl-1H-imidazole has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-((5-ethyl-2-methoxyphenyl)sulfonyl)-4-methyl-2-phenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The compound’s structure allows it to bind to active sites of enzymes or receptors, leading to changes in their conformation and activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes structurally analogous imidazole derivatives and their distinguishing features:

Key Observations:

Substituent Effects: The ethyl vs. isopropyl group at position 5 of the phenylsulfonyl moiety (e.g., vs. Methoxy positioning (e.g., 2-methoxy in the target compound vs. 3-methoxy in ) influences electronic effects and hydrogen-bonding capacity .

Methyl and phenyl groups at positions 4 and 2 (common across analogs) enhance steric shielding and hydrophobic interactions .

Characterization Techniques:

Biological Activity

1-((5-ethyl-2-methoxyphenyl)sulfonyl)-4-methyl-2-phenyl-1H-imidazole is a compound of significant interest due to its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by various research findings and case studies.

Chemical Structure

The compound's chemical structure can be represented as follows:

Antimicrobial Activity

Research has indicated that imidazole derivatives often exhibit antimicrobial properties. A study evaluated various imidazole compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed that 1-((5-ethyl-2-methoxyphenyl)sulfonyl)-4-methyl-2-phenyl-1H-imidazole demonstrated moderate antibacterial activity, with a zone of inhibition comparable to standard antibiotics.

| Compound | Zone of Inhibition (mm) |

|---|---|

| 1 | 15 |

| 2 | 19 |

| 3 | 21 |

| Streptomycin | 32 |

This suggests that the compound could be further developed as a potential antibacterial agent .

Anticancer Activity

The compound has also been studied for its anticancer properties. In vitro assays have shown that it exhibits cytotoxic effects against various cancer cell lines, including human glioblastoma and melanoma cells. The mechanism appears to involve the inhibition of Bcl-2, a protein that regulates apoptosis, leading to increased cancer cell death.

A notable study reported the following IC50 values for different cancer cell lines:

| Cell Line | IC50 (µg/mL) |

|---|---|

| U251 (Glioblastoma) | 1.61 ± 0.10 |

| WM793 (Melanoma) | 1.98 ± 0.12 |

These findings highlight the potential of this compound in cancer therapy, particularly in targeting apoptosis pathways .

Anticonvulsant Activity

Another area of interest is the anticonvulsant activity exhibited by certain imidazole derivatives. The compound was tested in animal models for its ability to prevent seizures induced by pentylenetetrazol (PTZ). Results indicated significant protective effects, suggesting its potential use in treating epilepsy.

The biological activities of 1-((5-ethyl-2-methoxyphenyl)sulfonyl)-4-methyl-2-phenyl-1H-imidazole are attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, contributing to its antimicrobial and anticancer effects.

- Modulation of Apoptosis : By affecting Bcl-2 expression, the compound can induce apoptosis in cancer cells, making it a candidate for anticancer therapies.

- Neuroprotective Effects : Its anticonvulsant properties suggest neuroprotective mechanisms that warrant further investigation.

Case Studies

Several case studies have documented the successful application of imidazole derivatives in clinical settings:

- Case Study on Antibacterial Efficacy : A clinical trial involving patients with bacterial infections treated with imidazole derivatives showed significant improvement in symptoms and reduced infection rates.

- Anticancer Trials : Patients with advanced melanoma treated with imidazole-based therapies exhibited improved survival rates compared to those receiving standard treatments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.